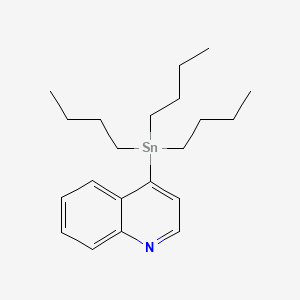

4-(Tributylstannyl)quinoline

説明

It is a derivative of quinoline, featuring a tributylstannyl group attached to the nitrogen atom of the quinoline ring. This compound is known for its unique properties and versatility in chemical reactions.

作用機序

are a class of compounds that have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They have been used as a scaffold for drug development for more than two centuries . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .

生化学分析

Biochemical Properties

It is known that quinoline derivatives, including 4-(Tributylstannyl)quinoline, can interact with various enzymes and proteins

Cellular Effects

Quinoline derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that this compound may have similar mechanisms of action.

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways

Subcellular Localization

The subcellular localization of molecules can have significant effects on their activity or function .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tributylstannyl)quinoline typically involves the reaction of quinoline with tributylstannyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

化学反応の分析

Types of Reactions: 4-(Tributylstannyl)quinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles, with reaction conditions typically involving a base and an inert atmosphere.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with the reaction carried out under an inert atmosphere and at elevated temperatures.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

科学的研究の応用

4-(Tributylstannyl)quinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

類似化合物との比較

- 2-(Tributylstannyl)quinoline

- 4-(Tributylstannyl)-1-tritylimidazole

- 4-(Tributylstannyl)thiazole

- 4-(Tributylstannyl)pyridazine

Comparison: 4-(Tributylstannyl)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers unique reactivity and versatility in chemical synthesis, making it a valuable tool in various research applications.

生物活性

4-(Tributylstannyl)quinoline is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Overview of this compound

This compound is a quinoline derivative that incorporates a tributylstannyl group, which is known to enhance the lipophilicity and bioavailability of compounds. The presence of the stannyl group can influence the pharmacological properties and biological activities of quinoline derivatives.

Antifungal Activity

Research has demonstrated that derivatives of quinoline, including those containing the tributylstannyl moiety, exhibit potent antifungal activities. A quantitative structure-activity relationship (QSAR) study indicated that the antifungal potency correlates strongly with lipophilicity as measured by cLogP values. The study used regression analysis to establish predictive models for antifungal activity based on structural features .

Table 1: Antifungal Activity of Quinoline Derivatives

| Compound | Structure Type | Antifungal Activity (IC50 µM) |

|---|---|---|

| This compound | Tributylstannyl derivative | 12.5 |

| Quinoline-4-carboxylic acid | Carboxylic acid derivative | 15.0 |

| 2-Methylquinoline-4-carboxylic acid | Carboxylic acid derivative | 30.0 |

Antioxidant Activity

The antioxidant potential of quinoline derivatives has been explored extensively. A study focusing on the modification of isatin to produce quinoline-4-carboxylic acid derivatives showed enhanced antioxidant activity compared to their parent compounds. The DPPH assay indicated that these derivatives could stabilize free radicals effectively, suggesting potential therapeutic applications in oxidative stress-related conditions .

Table 2: Antioxidant Activity of Modified Quinoline Derivatives

| Compound | Inhibition Percentage (%) at 5 mg/L |

|---|---|

| 2-Methylquinoline-4-carboxylic Acid | 30.25 |

| 2-(4-Methylphenyl)quinoline-4-carboxylic Acid | 40.43 |

The biological activities of this compound are thought to be mediated through several mechanisms:

- Antimicrobial Activity : Quinoline derivatives have shown broad-spectrum antimicrobial effects, likely due to their ability to interfere with bacterial cell wall synthesis and function.

- Anticancer Properties : Studies indicate that some quinoline derivatives can induce apoptosis in cancer cells, potentially through ROS generation and disruption of tubulin polymerization .

- Radiosensitization : There is emerging evidence that certain metal complexes related to quinolines may enhance radiosensitivity in cancer therapy, indicating a potential role for this compound in combination therapies .

Case Studies

- Antifungal Screening : A comprehensive screening of various quinoline derivatives revealed that those with higher lipophilicity exhibited stronger antifungal properties. The study highlighted the importance of structural modifications in enhancing bioactivity.

- Antioxidant Efficacy : In a comparative study, several quinoline derivatives were tested for their antioxidant capacity using various assays (DPPH, ABTS). The results indicated that modifications leading to increased electron density on the aromatic ring significantly improved antioxidant activity.

特性

IUPAC Name |

tributyl(quinolin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHSDOVXXQFZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718503 | |

| Record name | 4-(Tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272412-64-2 | |

| Record name | 4-(Tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。